molecular formula C6H6ClN3O2 B1590478 2-Amino-3-chloro-5-nitro-6-picoline CAS No. 56960-81-7

2-Amino-3-chloro-5-nitro-6-picoline

Cat. No.: B1590478
CAS No.: 56960-81-7
M. Wt: 187.58 g/mol
InChI Key: JUXCWOVRMIHTRK-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-nitro-6-picoline is a chemical compound with the molecular formula C6H6ClN3O2 and a molecular weight of 187.59 g/mol. It is a derivative of picoline, featuring an amino group, a chloro group, and a nitro group attached to the pyridine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-5-nitro-6-picoline typically involves nitration and chlorination reactions. One common method is the nitration of 2-amino-3-chloro-6-picoline using nitric acid and sulfuric acid under controlled temperature conditions. The reaction conditions must be carefully monitored to avoid over-nitration and to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to ensure consistent quality and yield. The use of automated control systems helps maintain the reaction parameters within the desired range, optimizing the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-5-nitro-6-picoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like iron (Fe) or tin (Sn) in acidic conditions can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction of the nitro group results in the formation of 2-amino-3-chloro-6-picoline.

  • Substitution: Substitution reactions can produce a variety of substituted picolines depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-chloro-5-nitro-6-picoline has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of picoline derivatives with biological molecules.

  • Industry: In the chemical industry, it serves as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Amino-3-chloro-5-nitro-6-picoline is similar to other picoline derivatives, such as 2-amino-3-chloro-6-picoline and 2-amino-5-chloro-3-nitro-6-picoline. its unique combination of functional groups gives it distinct chemical properties and reactivity compared to these compounds. The presence of both nitro and chloro groups on the pyridine ring makes it particularly reactive and versatile in chemical synthesis.

Comparison with Similar Compounds

  • 2-Amino-3-chloro-6-picoline

  • 2-Amino-5-chloro-3-nitro-6-picoline

  • 2-Amino-5-chloro-6-picoline

  • 2-Amino-3-nitro-6-picoline

Properties

IUPAC Name

3-chloro-6-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXCWOVRMIHTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482443
Record name 2-Amino-3-chloro-5-nitro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-81-7
Record name 3-Chloro-6-methyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56960-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chloro-5-nitro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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